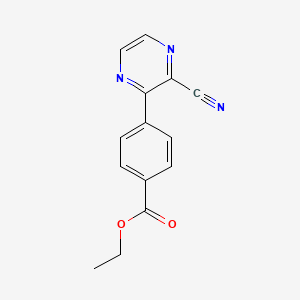
4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester
説明
The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, whether it’s an organic or inorganic compound, its functional groups, and so on.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant conditions.Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, UV-Vis, etc.) and other techniques (like X-ray crystallography) to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts. It may also involve studying its intermediates and transition states.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).科学的研究の応用
Optical Nonlinearity
A study explored the synthesis of a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester. These compounds showed significant optical nonlinearity, suggesting potential applications in optical limiting technologies. Specifically, compounds with carboxylic acid groups and ester substituents displayed maximum nonlinearity, highlighting their utility in optical applications (Chandrakantha et al., 2013).
Corrosion Inhibition
Research on pyrazole derivatives, including those structurally related to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester, indicated their effectiveness as corrosion inhibitors for steel in hydrochloric acid. These compounds showed a high rate of corrosion inhibition, with the inhibiting action increasing with the concentration of the pyrazole compounds. This suggests potential applications in protecting metal surfaces from corrosive environments (Herrag et al., 2007).
Synthesis of Pyridone Derivatives
A study demonstrated the use of a cyanoacetylating agent for synthesizing cyanoacetamide benzoic acid and benzophenone derivatives, processes that could involve compounds like 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester. The study emphasized the utility of ultrasonication as an eco-friendly alternative to conventional heating methods for such syntheses, which could be applied in various chemical manufacturing processes (Almarhoon et al., 2020).
Antimicrobial Activity
Compounds structurally similar to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester have been synthesized and evaluated for their antimicrobial activity. For instance, certain quinazolinone derivatives exhibited significant anti-bacterial and anti-fungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Mohamed et al., 2010).
Catalysis in Aqueous Medium
Ionic liquids containing naturally occurring benzoic acid-derived anions, which can be structurally related to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester, were used in organic catalysis in an aqueous medium. These liquids exhibited supramolecular polymeric aggregation, impacting their catalytic activity and suggesting potential applications in various catalytic processes (Javed et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It may also involve suggesting appropriate safety measures when handling the compound.
将来の方向性
This involves suggesting potential areas of future research, such as new synthetic methods, potential applications, and other aspects that have not been fully explored.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemical compounds.
特性
IUPAC Name |
ethyl 4-(3-cyanopyrazin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-2-19-14(18)11-5-3-10(4-6-11)13-12(9-15)16-7-8-17-13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDANQGNLQYYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-cyanopyrazin-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
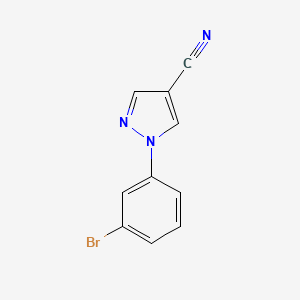
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)
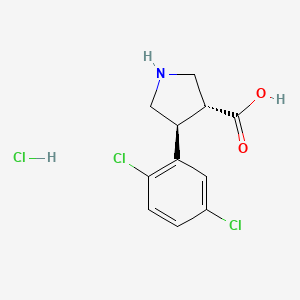
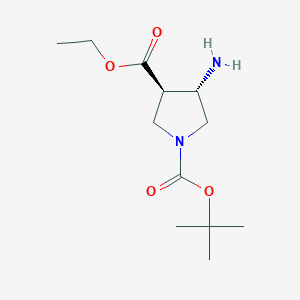
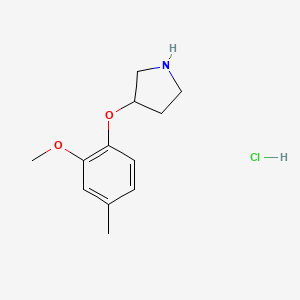
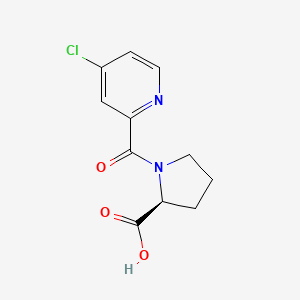


![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

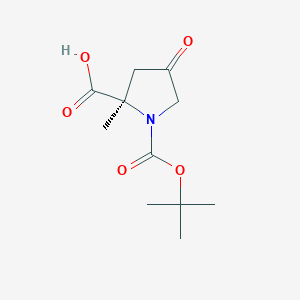
![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)